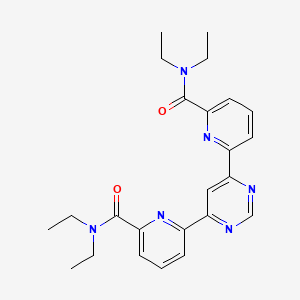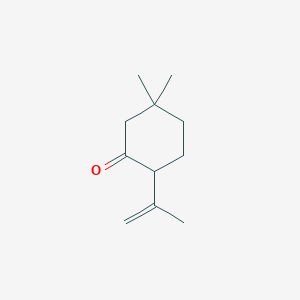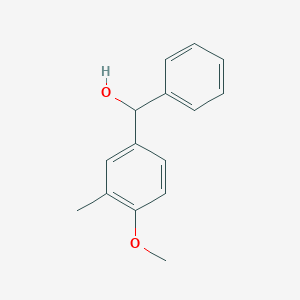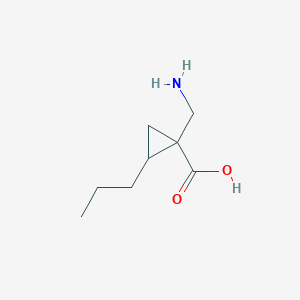
2-Pyridinecarboxamide, 6,6'-(4,6-pyrimidinediyl)bis[N,N-diethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyridinecarboxamide, 6,6’-(4,6-pyrimidinediyl)bis[N,N-diethyl-] is a complex organic compound that belongs to the class of pyridinecarboxamides. This compound is known for its unique structure, which includes a pyrimidine ring linked to two pyridinecarboxamide groups. It is often used in various scientific research applications due to its ability to form stable complexes with transition metals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboxamide, 6,6’-(4,6-pyrimidinediyl)bis[N,N-diethyl-] typically involves the condensation of pyridine-2,6-dicarboxylic acid with N,N-diethylamine in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions with a suitable solvent such as toluene or dichloromethane. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Pyridinecarboxamide, 6,6’-(4,6-pyrimidinediyl)bis[N,N-diethyl-] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the pyridine or pyrimidine rings can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acids, while reduction can produce pyridinecarboxamides with altered functional groups.
Wissenschaftliche Forschungsanwendungen
2-Pyridinecarboxamide, 6,6’-(4,6-pyrimidinediyl)bis[N,N-diethyl-] is widely used in scientific research due to its versatility and stability. Some of its applications include:
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Wirkmechanismus
The mechanism of action of 2-Pyridinecarboxamide, 6,6’-(4,6-pyrimidinediyl)bis[N,N-diethyl-] involves its ability to coordinate with metal ions through its pyridine and pyrimidine nitrogen atoms. This coordination can influence various molecular targets and pathways, leading to its observed effects in different applications. The exact pathways depend on the specific context in which the compound is used, such as its interaction with enzymes or receptors in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Pyridinedicarboxamide: A simpler analog with similar coordination properties but lacking the pyrimidine ring.
2,6-Pyridinedicarbonyl dichloride: Used as a precursor in the synthesis of various pyridine derivatives.
2,6-Pyridinedimethanol: Another related compound with different functional groups that can be used in similar applications.
Uniqueness
What sets 2-Pyridinecarboxamide, 6,6’-(4,6-pyrimidinediyl)bis[N,N-diethyl-] apart is its unique structure that combines the properties of both pyridine and pyrimidine rings. This dual functionality allows it to form more complex and stable metal complexes, making it highly valuable in coordination chemistry and related fields .
Eigenschaften
CAS-Nummer |
679786-74-4 |
|---|---|
Molekularformel |
C24H28N6O2 |
Molekulargewicht |
432.5 g/mol |
IUPAC-Name |
6-[6-[6-(diethylcarbamoyl)pyridin-2-yl]pyrimidin-4-yl]-N,N-diethylpyridine-2-carboxamide |
InChI |
InChI=1S/C24H28N6O2/c1-5-29(6-2)23(31)19-13-9-11-17(27-19)21-15-22(26-16-25-21)18-12-10-14-20(28-18)24(32)30(7-3)8-4/h9-16H,5-8H2,1-4H3 |
InChI-Schlüssel |
LRWHISIPHTZUTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)C1=CC=CC(=N1)C2=CC(=NC=N2)C3=NC(=CC=C3)C(=O)N(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluorobenzaldehyde](/img/structure/B12523715.png)





![3-Hydroxythieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B12523758.png)


![5-[(4-Methoxyphenyl)methoxy]pyrimidine-2,4-diamine](/img/structure/B12523785.png)


![1H-Imidazole, 4,5-dihydro-2-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]-](/img/structure/B12523816.png)
![[4-(1-Methylcyclopentyl)cyclohexyl]benzene](/img/structure/B12523840.png)
